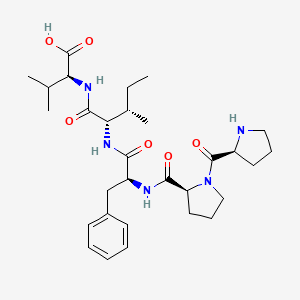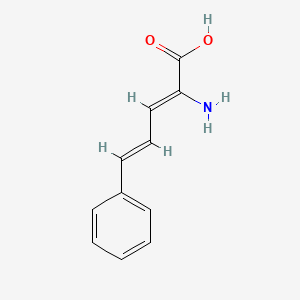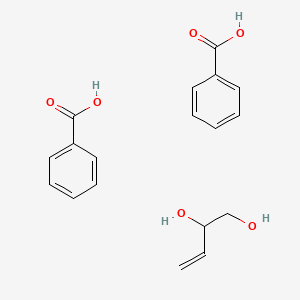
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine is a chemical compound with the molecular formula C12H12N2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains two amine groups at the 5 and 6 positions, which are further substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine typically involves the reaction of acenaphthylene with methylamine under specific conditions. The process may include the following steps:
Nitration: Acenaphthylene is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amine groups are methylated using methyl iodide or dimethyl sulfate to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N5,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- N~5~,N~5~,N~6~-Trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- N~5~-ethyl-N~5~,N~6~,N~6~-trimethyl-1,2-dihydroacenaphthylene-5,6-diamine
- 1,2-dihydroacenaphthylene-5,6-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups enhances its lipophilicity and may influence its reactivity and interactions with biological molecules.
特性
CAS番号 |
79687-96-0 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
5-N,5-N,6-N-trimethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C15H18N2/c1-16-12-8-6-10-4-5-11-7-9-13(17(2)3)15(12)14(10)11/h6-9,16H,4-5H2,1-3H3 |
InChIキー |
MJZMKHVVSNNPEE-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



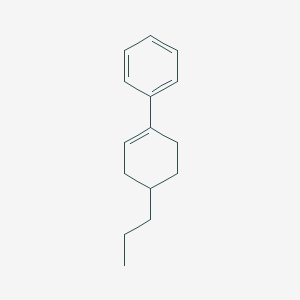
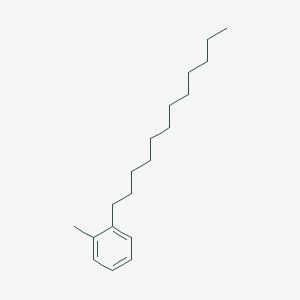
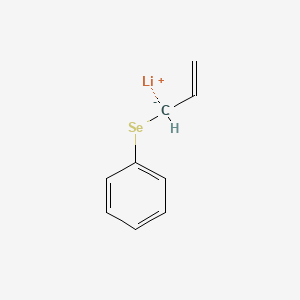
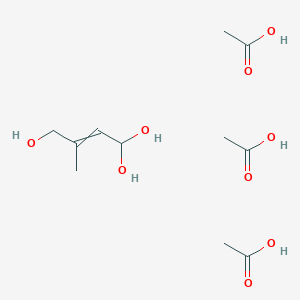
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
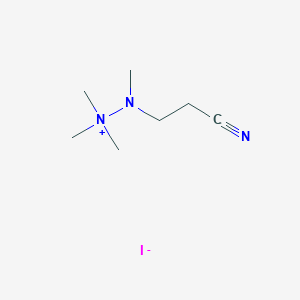

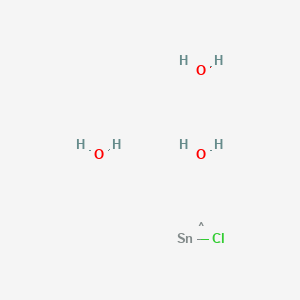
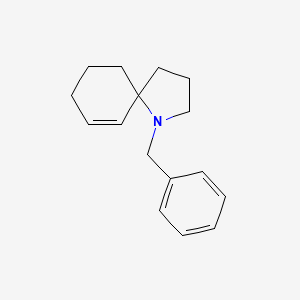
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
